![molecular formula C10H16N2OS B5729893 3,3-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)butanamide](/img/structure/B5729893.png)
3,3-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)butanamide
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Overview
Description
“3,3-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)butanamide” is a compound that contains a thiazole ring. Thiazole is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The term ‘thiazole’ also refers to a large family of derivatives . Thiazole itself is a pale yellow liquid with a pyridine-like odor .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in recent years due to their broad applications in different fields . They are used in the synthesis of various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .Molecular Structure Analysis
Thiazoles are members of the azoles, heterocycles that include imidazoles and oxazoles . Being planar, thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .Chemical Reactions Analysis
Thiazoles are found in a variety of specialized products, often fused with benzene derivatives, the so-called benzothiazoles . They are used in the synthesis of various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Pharmaceuticals: Antimicrobial Agents
Thiazolidine derivatives, such as 3,3-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)butanamide, have been extensively studied for their antimicrobial properties. They are known to be effective against a range of bacterial and fungal pathogens. The presence of the thiazolidine ring is crucial for the activity, as it interacts with microbial enzymes and disrupts their function .
Medicinal Chemistry: Anticancer Research
The compound’s structural motif is similar to that found in several anticancer agents. Research has shown that thiazolidine derivatives can inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . This makes them valuable candidates for the development of new oncology drugs.
Neuroscience: Neuroprotective Applications
Due to their ability to modulate various biological pathways, thiazolidine derivatives are being explored for neuroprotective effects. They may offer therapeutic potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s by protecting neuronal cells from damage .
Biochemistry: Enzyme Inhibition
These compounds are also used in biochemistry as enzyme inhibitors. They can bind to the active sites of enzymes and modulate their activity, which is useful in studying enzyme kinetics and designing inhibitors for therapeutic use .
Cell Biology: Cell Viability Assays
In cell biology, thiazolidine derivatives are utilized in cell viability assays. They can serve as indicators of cell health by participating in redox reactions within the cell, providing insights into cellular metabolism and the effects of various treatments on cells .
Green Chemistry: Catalysts
The synthesis of thiazolidine derivatives often involves green chemistry principles. These compounds can act as catalysts in various chemical reactions, promoting more sustainable and environmentally friendly chemical processes .
Drug Design: Pharmacokinetic Modulation
Thiazolidine derivatives are explored in drug design for their ability to influence pharmacokinetic properties. They can enhance the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs, leading to improved therapeutic efficacy .
Analytical Chemistry: Probe Design
In analytical chemistry, these compounds are used in the design of chemical probes. They can be tailored to detect specific biological or chemical targets, aiding in the diagnosis and monitoring of various conditions .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and biochemical pathways involved in antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to inhibit certain enzymes, leading to a decrease in the production of harmful substances in the body .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways . For example, some thiazole derivatives have been found to inhibit the production of certain enzymes, leading to a decrease in the production of harmful substances in the body .
Pharmacokinetics
Thiazole derivatives are generally known for their diverse biological activities and lesser side effects
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that thiazole derivatives can have various molecular and cellular effects.
Action Environment
It is known that the biological activity of thiazole derivatives can be influenced by various factors, including the presence of other substances, the ph of the environment, and the temperature
properties
IUPAC Name |
3,3-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-7-6-11-9(14-7)12-8(13)5-10(2,3)4/h6H,5H2,1-4H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFMRKCEQASHEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)butanamide |
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